Methyl 4-formyl-6-methoxynicotinate
Description
Properties
IUPAC Name |
methyl 4-formyl-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8-3-6(5-11)7(4-10-8)9(12)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEMJYZBGMGLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Transesterification
The transesterification of methyl nicotinate derivatives provides a foundational approach. For example, US10654806B2 details a solvent-free transesterification using sodium methoxide to synthesize menthyl nicotinate. Adapting this method, methyl 6-methoxynicotinate could react with formylating agents under controlled conditions.
Key steps include:
-
Methoxy Introduction : Methylation of 6-hydroxynicotinic acid using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH).
-
Esterification : Reaction with methanol under acidic or basic conditions to yield methyl 6-methoxynicotinate.
-
Formylation : Directed ortho-metalation (DoM) at position 4 using lithium diisopropylamide (LDA), followed by quenching with DMF to install the formyl group.
Challenges : Pyridine’s electron-deficient ring complicates electrophilic substitution, necessitating strongly activating conditions or protective groups.
Vilsmeier-Haack Formylation of Methyl 6-Methoxynicotinate
Reaction Conditions and Optimization
The Vilsmeier-Haack reaction enables direct formylation of aromatic rings. Applying this to methyl 6-methoxynicotinate:
-
Reagents : POCl₃ and DMF generate the chloroiminium ion, which acts as the electrophile.
-
Positional Selectivity : The methoxy group at position 6 directs formylation to position 4 via resonance activation.
Example Protocol :
-
Dissolve methyl 6-methoxynicotinate (1.0 equiv) in dry DMF (5 vol).
-
Add POCl₃ (1.2 equiv) dropwise at 0°C, then heat to 80°C for 6–8 hours.
-
Quench with ice-water, neutralize with NaOH, and extract with ethyl acetate.
-
Purify via vacuum distillation with activated carbon (0.3–1.2% w/w) to remove polymeric byproducts.
Yield Considerations : Analogous formylation reactions report 60–75% yields, contingent on steric and electronic effects.
Oxidation of 4-Hydroxymethyl Intermediates
Reduction-Oxidation Tandem Strategy
A two-step process involving:
-
Ester Reduction : Convert methyl 4-(hydroxymethyl)-6-methoxynicotinate to the alcohol using LiAlH₄ or Red-Al.
-
Oxidation to Aldehyde : Employ MnO₂ or Swern oxidation to yield the formyl group.
Case Study :
-
Reduction : Methyl 6-methylnicotinate treated with LiAlH₄ in THF at −5°C yields (6-methylpyridin-3-yl)methanol in 74–83% yield.
-
Oxidation : Subsequent treatment with MnO₂ in dichloromethane at room temperature affords the aldehyde.
Advantages : High selectivity for primary alcohols; minimal over-oxidation to carboxylic acids.
Multi-Step Synthesis via Kröhnke Pyridine Formation
Ring Construction with Pre-Installed Substituents
The Kröhnke method builds the pyridine ring from diketones and ammonium acetate, enabling precise placement of substituents:
-
Precursor Synthesis : React 4-formyl-6-methoxy-2,5-diketone with ammonium acetate in acetic acid.
-
Cyclization : Heat under reflux to form the pyridine core.
-
Esterification : Treat the nicotinic acid intermediate with methanol and H₂SO₄.
Purification : Vacuum distillation at 100–400 mbar removes low-boiling impurities, achieving >99.5% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-carboxy-6-methoxynicotinate
Reduction: 4-hydroxymethyl-6-methoxynicotinate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-formyl-6-methoxynicotinate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 4-formyl-6-methoxynicotinate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and methoxy groups on the pyridine ring can influence the compound’s binding affinity and specificity for these targets. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Methyl 4-formyl-6-methoxynicotinate with structurally related nicotinate derivatives:
*Molecular formula and weight inferred from structural analysis due to incomplete data in .
Functional Group Analysis
- Formyl vs. Halogen Substituents : The formyl group in this compound increases polarity and reactivity compared to halogenated analogs (e.g., 5-fluoro or 4-chloro derivatives). This makes the compound more suitable for covalent bonding in drug design .
- Methoxy vs. Methyl Groups: The 6-methoxy group in the target compound improves solubility in polar solvents compared to Methyl 6-methyl nicotinate, which has a nonpolar methyl group .
Physicochemical Properties
- Solubility : The formyl group in this compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the less polar Methyl 6-methyl nicotinate.
- Stability : Halogenated derivatives (e.g., 5-fluoro or 4-chloro) exhibit greater stability under acidic/basic conditions due to the inert nature of halogens, whereas the formyl group may render the target compound prone to oxidation .
Research Findings and Trends
- Synthetic Challenges : Introducing multiple substituents (e.g., formyl and methoxy) requires precise protection-deprotection strategies. For example, the methoxy group is typically installed via nucleophilic substitution, while the formyl group may be introduced through Vilsmeier-Haack formylation .
- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that halogenated nicotinates decompose at higher temperatures (~250°C) than formyl-containing analogs (~200°C) due to stronger C–X bonds .
Biological Activity
Methyl 4-formyl-6-methoxynicotinate is a compound of interest in medicinal chemistry due to its structural similarity to other nicotinic acid derivatives, which have demonstrated various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C_9H_9NO_3 and a molecular weight of approximately 179.17 g/mol. Its structure features a methoxy group and a formyl group attached to the pyridine ring, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Pharmacological Effects
- Vasodilation : Compounds with similar structures have been noted for their ability to induce vasodilation. This effect is mediated through the activation of local prostaglandin synthesis, leading to enhanced blood flow and potential applications in treating conditions like muscle pain and joint disorders .
- Antioxidant Activity : Some studies suggest that nicotinic derivatives possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity could be beneficial in preventing or treating diseases associated with oxidative damage.
- Antimicrobial Properties : Research into related nicotinic compounds has indicated potential antimicrobial effects, suggesting that this compound may also exhibit similar properties against certain pathogens.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, several relevant studies on structurally related compounds provide insights into its potential biological activities:
- Study on Methyl Nicotinate : A study demonstrated that topical application of methyl nicotinate resulted in significant cutaneous vasodilation in human subjects, mediated by prostaglandin release . This suggests that this compound could have similar effects.
- Antioxidant Studies : Research has shown that derivatives of nicotinic acid can scavenge free radicals effectively, indicating a protective role against oxidative stress . this compound may share this property due to its structural similarities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
